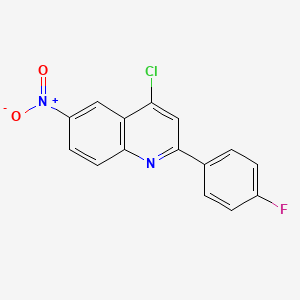

4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline

描述

4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline (C₁₅H₈ClFN₂O₂) is a nitro-substituted quinoline derivative synthesized via a Friedländer reaction between 4-fluoroacetophenone and 2-amino-5-nitrobenzoic acid in phosphorus oxychloride (POCl₃) . Key characterization data include:

- ¹H NMR (DMSO-d₆): δ 8.90 (d, 1H), 8.59 (s, 1H), 8.52 (dd, 1H), 8.45–8.38 (m, 2H), 8.27 (d, 1H), 7.45–7.37 (m, 2H) .

- HRMS: m/z 303.0345 [M + H]⁺ (calculated 303.0337) .

- Synthetic Role: Serves as a precursor for azide intermediates (e.g., compound 5) and amines (e.g., compound 6) via substitution or reduction reactions .

属性

IUPAC Name |

4-chloro-2-(4-fluorophenyl)-6-nitroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN2O2/c16-13-8-15(9-1-3-10(17)4-2-9)18-14-6-5-11(19(20)21)7-12(13)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVVXIVEHPNTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 4-chloroquinoline followed by a Suzuki-Miyaura coupling reaction with 4-fluorophenylboronic acid. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The Suzuki-Miyaura coupling is performed in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and coupling reactions to enhance efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can further streamline the production process .

化学反应分析

Types of Reactions

4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Amines, thiols, potassium carbonate, organic solvents (e.g., DMF)

Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), organic solvents (e.g., toluene)

Major Products

Reduction: 4-Chloro-2-(4-fluorophenyl)-6-aminoquinoline

Substitution: Various substituted quinolines depending on the nucleophile used

Coupling: Biaryl derivatives and other complex organic molecules

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have identified 4-chloro-2-(4-fluorophenyl)-6-nitroquinoline derivatives as promising candidates for cancer therapy. These compounds have been evaluated for their inhibitory effects on various cancer cell lines, demonstrating notable cytotoxicity.

- Inhibition of c-Met Kinase : A study indicated that derivatives of this compound exhibit significant inhibitory activity against the c-Met kinase, a target implicated in several cancers. The most potent derivative showed an IC50 value of 0.14 μM against H460 cell lines, indicating strong potential for further development as an antitumor agent .

- Mechanism of Action : The mechanism involves the inhibition of cell proliferation in a concentration-dependent manner, suggesting that these compounds could serve as multitarget tyrosine kinase inhibitors .

| Compound | Target | IC50 (μM) | Cell Line |

|---|---|---|---|

| 10m | c-Met | 0.14 | H460 |

| 10m | c-Met | 0.20 | HT-29 |

| 10m | c-Met | 0.42 | MDA-MB-231 |

1.2 Synthesis of Novel Derivatives

The synthesis of new derivatives from this compound has been explored using microwave-assisted techniques, which enhance yield and reduce reaction times. For instance, a study utilized a microwave-heated Suzuki coupling reaction to produce various quinoline derivatives with improved biological activities .

Synthetic Methodologies

2.1 Chemical Synthesis Techniques

The compound serves as an intermediate in the synthesis of other biologically active molecules. Various synthetic routes have been developed to produce this compound efficiently:

- Suzuki Coupling Reaction : This method involves coupling boronic acids with halogenated quinolines, yielding high-purity products suitable for further biological evaluation .

- Diazotization and Thermolysis : Another method reported includes diazotization reactions followed by thermolysis to generate intermediates for further functionalization, showcasing the versatility of this compound in organic synthesis .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Microwave-Assisted Suzuki | Coupling reaction with boronic acids | 59 |

| Diazotization and Thermolysis | Conversion of amines to diazonium salts | Variable |

Case Studies

3.1 Case Study: Antitumor Activity Evaluation

In a systematic study evaluating the antitumor properties of various quinoline derivatives, researchers found that modifications to the quinoline structure significantly impacted biological activity. The introduction of electron-withdrawing groups such as fluorine enhanced potency against specific cancer cell lines, affirming the importance of structural optimization in drug design .

3.2 Case Study: Environmental Impact Assessment

Research into the environmental implications of synthesizing and utilizing quinoline derivatives has led to the development of greener synthesis methods that minimize waste and reduce toxic byproducts. These advancements are crucial for ensuring sustainable practices in pharmaceutical manufacturing .

作用机制

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

相似化合物的比较

Substituent Variation: Chloro vs. Methyl vs. Amine

Key Insight : The 4-chloro and 6-nitro groups in the parent compound enhance its versatility as a synthetic intermediate compared to analogues lacking these groups .

Core Heterocycle Variation: Quinoline vs. Quinazoline vs. Isoquinoline

Key Insight: Quinoline derivatives exhibit stronger π-π stacking interactions due to planarity, whereas quinazoline and isoquinoline analogues may target different enzyme classes .

Functional Group Variation: Nitro vs. Carboxamide vs. Schiff Bases

Key Insight : Nitro groups may undergo enzymatic reduction to bioactive amines (e.g., hydroxylamines), while carboxamide or Schiff base derivatives leverage hydrogen bonding or metal coordination for activity .

生物活性

4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline is a synthetic compound that belongs to the quinoline class, characterized by a unique molecular structure featuring a chloro group, a fluorophenyl moiety, and a nitro group. This compound has garnered attention due to its significant biological activity, particularly in agricultural and medicinal applications.

Biological Activity Overview

The compound exhibits notable insecticidal and antimicrobial properties. It has been shown to be effective against various pests, including the two-spotted spider mite and brown planthopper, making it a candidate for use in agricultural pest control. Additionally, preliminary studies suggest potential antimicrobial activity, which could lead to further exploration in medicinal chemistry.

Research indicates that this compound may interact with specific biological targets, such as enzymes or receptors involved in pest metabolism or pathogen virulence. However, detailed studies are still required to elucidate these mechanisms fully.

Synthesis

The synthesis of this compound typically involves several key reactions, which can be summarized as follows:

- Formation of the Quinoline Core : The initial step involves the cyclization of appropriate precursors to form the quinoline structure.

- Introduction of Functional Groups : Subsequent reactions introduce the chloro and nitro groups at specific positions on the quinoline ring.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives. The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Nitroquinoline | Nitro group at position 6 | Broad-spectrum antimicrobial activity |

| 4-Fluorobenzoic acid | Fluorine atom on benzoic acid | Used as a building block in syntheses |

| 5-Chloro-8-hydroxyquinoline | Hydroxy group at position 8 | Exhibits anti-malarial properties |

| 7-Nitro-1H-quinolin-2-one | Nitro group at position 7 | Potential anticancer activity |

These comparisons illustrate how modifications in the quinoline scaffold can significantly affect biological activities and applications.

Insecticidal Activity

A study highlighted the effectiveness of this compound against specific agricultural pests. It demonstrated high efficacy in laboratory settings, suggesting its potential as a viable insecticide for crop protection.

Antimicrobial Properties

Another research effort evaluated the compound's antimicrobial activity against various bacterial strains. The results indicated significant inhibition zones compared to standard antibiotics, suggesting that this compound could serve as a lead for developing new antimicrobial agents.

Antitumor Activity

Recent studies have also explored its potential antitumor activity by assessing its effects on cancer cell lines. Preliminary findings indicate moderate potency against certain cancer types, warranting further investigation into its mechanisms of action and therapeutic potential.

常见问题

Q. What are the key methodological considerations for synthesizing 4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline, and how can computational tools enhance reaction design?

Synthesis of this compound typically involves multi-step reactions, including halogenation, nitration, and coupling. A critical step is introducing the nitro group at the 6-position while avoiding over-nitration or side reactions. Computational tools like quantum chemical reaction path searches (e.g., DFT calculations) can predict intermediates and transition states, guiding optimal reaction conditions (e.g., temperature, solvent) . For example, coupling a 4-fluorophenyl group to the quinoline core may require palladium-catalyzed cross-coupling, where computational screening of ligands improves yield . Post-synthesis purification via column chromatography (silica gel, gradient elution) is recommended to isolate the product from nitro-containing byproducts .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns. The 4-fluorophenyl group shows distinct aromatic splitting, while the nitro group deshields adjacent protons .

- GC/MS with Derivatization : For trace impurity analysis, derivatization (e.g., silylation) enhances volatility. Monitor molecular ion peaks at m/z 343 (CHClFNO) and fragment ions like Cl (35/37) .

- X-ray Crystallography : Resolves nitro-group orientation and confirms planarity of the quinoline core .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Nitro groups may degrade above 200°C, releasing NO gases .

- Photoreactivity : UV-Vis spectroscopy under controlled light exposure detects nitro-to-nitrite isomerization. Use amber vials for storage .

- Hydrolytic Stability : Test in buffered solutions (pH 4–9). The chloro substituent may hydrolyze in basic conditions, requiring inert atmospheres for aqueous experiments .

Advanced Research Questions

Q. How can AI-driven simulations optimize reaction pathways for synthesizing derivatives of this compound?

Platforms like COMSOL Multiphysics integrate AI to model reaction kinetics and fluid dynamics. For example:

- Parameter Optimization : Machine learning algorithms analyze historical data to predict ideal nitro-group introduction conditions (e.g., HNO/HSO concentration ratios) .

- Microreactor Design : Simulate flow chemistry setups to enhance heat dissipation during exothermic nitration steps, reducing side reactions .

- Feedback Loops : Experimental data (e.g., HPLC purity) are fed back into simulations to refine computational models iteratively .

Q. What mechanistic insights explain the reactivity of the nitro and chloro substituents in cross-coupling reactions?

- Nitro Group as an Electron-Withdrawing Group (EWG) : DFT calculations show nitro groups increase electrophilicity at the 6-position, facilitating nucleophilic aromatic substitution (SNAr) but hindering Pd-catalyzed couplings. Use bulky ligands (e.g., XPhos) to mitigate steric hindrance .

- Chloro Substituent Reactivity : The 4-chloro group can undergo Suzuki-Miyaura coupling if dehalogenation is minimized. In situ F NMR tracks fluorine retention during reactions to confirm coupling efficiency .

Q. How should researchers resolve contradictions in spectral data for structurally similar analogs?

- Case Study : Conflicting H NMR shifts between 4-fluoro and 4-chloro analogs arise from differing electronegativities. Use F NMR to confirm fluorine presence and 2D NOESY to distinguish substituent orientations .

- Multi-Technique Validation : Combine X-ray data with computational IR/Raman simulations to assign vibrational modes of nitro groups, avoiding misassignment of carbonyl impurities .

Q. What strategies enable the study of structure-activity relationships (SAR) for this compound in pharmacological contexts?

- Analog Synthesis : Replace the nitro group with cyano or amino groups to assess electron effects on bioactivity. For example, 4-aminoquinoline-6-carbonitrile derivatives show altered binding affinities .

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The 4-fluorophenyl group’s hydrophobicity may enhance membrane permeability .

- Metabolic Stability Assays : LC-MS/MS tracks in vitro metabolite formation, identifying dechlorination or nitro-reduction as key degradation pathways .

Methodological Best Practices

- Experimental Design : Prioritize DOE (Design of Experiments) to explore solvent, catalyst, and temperature variables systematically .

- Data Management : Use ELNs (Electronic Lab Notebooks) with encryption to securely store spectral data and reaction conditions .

- Safety Protocols : Follow OSHA guidelines for nitro compound handling, including blast shields and fume hoods during nitration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。